Gram‑Positive Selectivity and Potency vs. Magainin II and Cecropin P1
Ranalexin exhibits a pronounced selectivity for Gram‑positive bacteria, outperforming the comparators magainin II and cecropin P1 in a direct head‑to‑head evaluation against 202 clinical isolates [1]. The minimum inhibitory concentration (MIC) for ranalexin against Staphylococcus aureus is reported to be 4 µg/mL, while published MICs for magainin II and cecropin P1 against the same species are typically higher (e.g., ≥8 µg/mL for magainin II) [1][2]. This 2‑fold or greater potency advantage positions ranalexin as the preferred peptide when targeting Gram‑positive pathogens.
| Evidence Dimension | Antibacterial potency (MIC) against Gram‑positive strains |
|---|---|
| Target Compound Data | Ranalexin MIC: 4 µg/mL against S. aureus; 8–16 mg/L (≈8–16 µg/mL) against Gram‑positive bacteria in general [1][2] |
| Comparator Or Baseline | Magainin II MIC: typically ≥8 µg/mL against S. aureus [1]; Cecropin P1 shows lower Gram‑positive activity [1] |
| Quantified Difference | Ranalexin is 2‑fold more potent than magainin II against S. aureus (4 µg/mL vs. ≥8 µg/mL) |
| Conditions | Microbroth dilution method; 202 clinical isolates of Gram‑positive and Gram‑negative aerobic bacteria [1] |
Why This Matters
For laboratories screening AMPs against Gram‑positive infections, ranalexin provides a quantifiable potency advantage over magainin II and cecropin P1, reducing the amount of compound required to achieve the same level of growth inhibition.
- [1] Giacometti A, Cirioni O, Barchiesi F, Del Prete MS, Fortuna M, Caselli F, Scalise G. In Vitro Activities of Membrane-Active Peptides against Gram-Positive and Gram-Negative Aerobic Bacteria. Antimicrob Agents Chemother. 1998;42(12):3320-3324. doi:10.1128/AAC.42.12.3320. PMID: 9835536. View Source
- [2] PeptideDB. Ranalexin Product Database Entry. peptidedb.com. View Source
